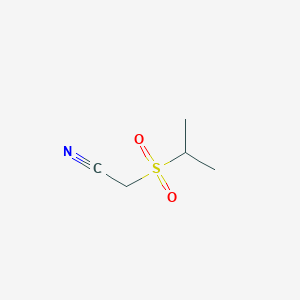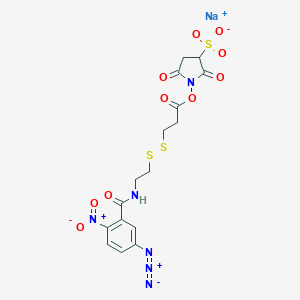
3,5-二溴-4-硝基吡啶
描述
Synthesis Analysis
The synthesis of 3,5-dibromo-4-nitropyridine involves multiple steps, including bromination and nitration reactions. Techniques and reagents vary, but the process typically targets the specific substitution pattern on the pyridine ring to achieve the desired product. For instance, starting materials like pyridine derivatives undergo controlled reactions to introduce bromo and nitro groups at precise positions on the ring.
Molecular Structure Analysis
The molecular structure of 3,5-dibromo-4-nitropyridine is characterized by the presence of bromo and nitro substituents, which significantly influence the electronic and steric properties of the molecule. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to elucidate the geometry, bond lengths, and angles, revealing insights into the molecular arrangement and stability.
Chemical Reactions and Properties
3,5-Dibromo-4-nitropyridine participates in various chemical reactions, leveraging its active substituents. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity is exploited in nucleophilic substitution reactions, coupling reactions, and as a precursor in the synthesis of heterocyclic compounds. The presence of electron-withdrawing groups also influences its behavior in electrophilic and nucleophilic reactions, making it a versatile reagent in organic synthesis.
Physical Properties Analysis
The physical properties of 3,5-dibromo-4-nitropyridine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular structure and the nature of the substituents. The compound typically exhibits solid-state characteristics that can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of 3,5-dibromo-4-nitropyridine, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are defined by the electronic effects of the bromo and nitro groups. Studies involving spectroscopic methods (NMR, IR, UV-Vis) and computational chemistry provide insights into its reactivity patterns, electron distribution, and interaction with other molecules.
For detailed insights and specific studies on 3,5-Dibromo-4-nitropyridine, the following references provide comprehensive information on the topics discussed:
- (Bryndal et al., 2012): Molecular and crystal structures, vibrational studies, and quantum chemical calculations.
- (Alcock et al., 1977): Preparation, crystal structure, and reactions of spin-labelling reagents.
- (Batsanov, 2000): Structure analysis of nitropyridine derivatives.
- (Jun, 2007): Synthesis and analysis of nitropyridine compounds.
- (Abraham et al., 2017): Quantum mechanical, spectroscopic, and docking studies.
科学研究应用
-
Synthesis of Imidazo[4,5-c]pyridines
-
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Field : Organic Chemistry .
- Application : 4-Substituted-2-alkylamino-5-nitropyridines are synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines .
- Method : 3-Nitropyridine and 4-substituted-3-nitropyridines are substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results : High regioselectivities and yields have been obtained to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis of TFMP derivatives involves various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of 2,3,5-Trichlorotrifluoromethylpyridine
- Field : Organic Chemistry .
- Application : 2,3,5-Trichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine .
- Method : The reaction of 2-chloro-3-(trifluoromethyl)pyridine with chlorine gives 2,3,5-trichlorotrifluoromethylpyridine .
- Results : 2,3,5-Trichlorotrifluoromethylpyridine has been synthesized .
-
Synthesis of 2,3-Dichlorotrifluoromethylpyridine
- Field : Organic Chemistry .
- Application : 2,3-Dichlorotrifluoromethylpyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine .
- Method : The reaction of 2-chloro-3-(trifluoromethyl)pyridine with chlorine gives 2,3-dichlorotrifluoromethylpyridine .
- Results : 2,3-Dichlorotrifluoromethylpyridine has been synthesized .
安全和危害
未来方向
Future research directions could involve the development of a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a series of 2-substituted-5-nitropyridines , which could have potential applications in various fields.
属性
IUPAC Name |
3,5-dibromo-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGZEKSOAMLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360902 | |
| Record name | 3,5-dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-nitropyridine | |
CAS RN |
121263-11-4 | |
| Record name | Pyridine, 3,5-dibromo-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)





![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)

